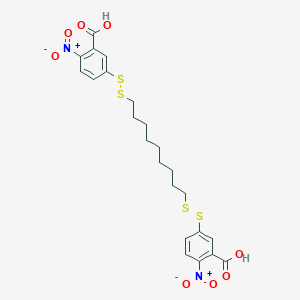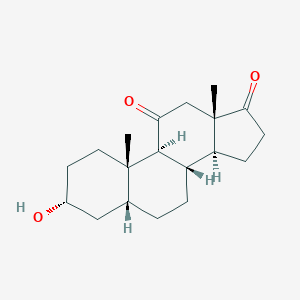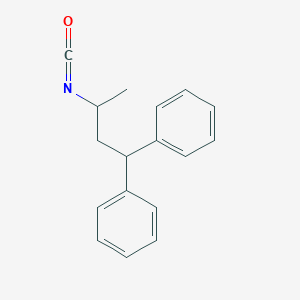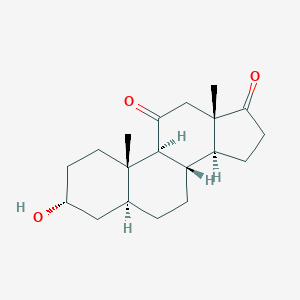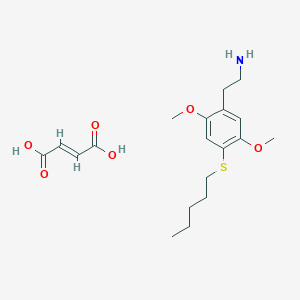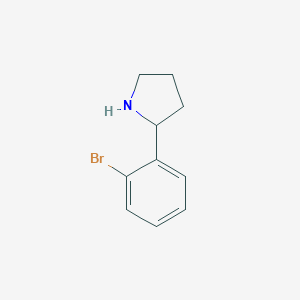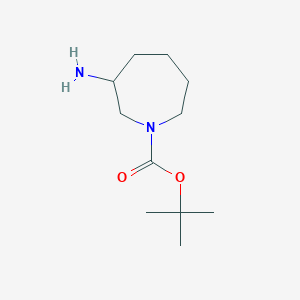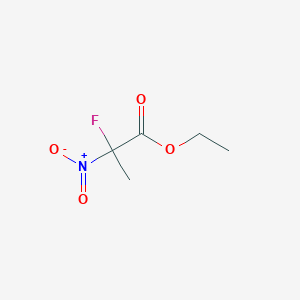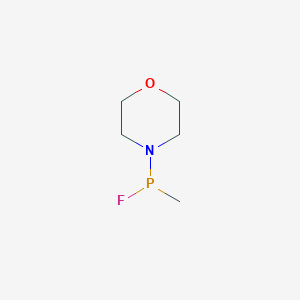
Fluoro-methyl-morpholin-4-ylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoro-methyl-morpholin-4-ylphosphane (FMM4P) is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications as a catalyst and as a reagent in organic synthesis. FMM4P is a phosphine derivative that contains a fluorine atom and a methyl group attached to a morpholine ring. In
科学的研究の応用
Fluoro-methyl-morpholin-4-ylphosphane has been shown to be an effective catalyst in a variety of reactions, including the Staudinger reaction, the Baylis-Hillman reaction, and the reduction of imines. It has also been used as a reagent in the synthesis of various organic compounds, such as α-amino acids and β-lactams. Fluoro-methyl-morpholin-4-ylphosphane has also been used in the synthesis of chiral ligands for asymmetric catalysis.
作用機序
The mechanism of action of Fluoro-methyl-morpholin-4-ylphosphane as a catalyst involves the formation of a phosphine-amine complex, which can activate the electrophilic substrate and facilitate the reaction. Fluoro-methyl-morpholin-4-ylphosphane can also act as a nucleophile in some reactions, such as the reduction of imines.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Fluoro-methyl-morpholin-4-ylphosphane. However, it has been shown to be non-toxic and non-irritating to human skin and eyes. Fluoro-methyl-morpholin-4-ylphosphane has also been used as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
One advantage of using Fluoro-methyl-morpholin-4-ylphosphane as a catalyst is its high activity and selectivity, which can lead to high yields and fewer byproducts. Fluoro-methyl-morpholin-4-ylphosphane is also stable under a wide range of reaction conditions. However, one limitation is its high cost compared to other catalysts. Fluoro-methyl-morpholin-4-ylphosphane can also be air-sensitive and requires careful handling.
将来の方向性
There are several future directions for the research on Fluoro-methyl-morpholin-4-ylphosphane. One direction is the development of new synthetic methods for Fluoro-methyl-morpholin-4-ylphosphane that can improve its yield and reduce its cost. Another direction is the exploration of new applications of Fluoro-methyl-morpholin-4-ylphosphane in organic synthesis and catalysis. Fluoro-methyl-morpholin-4-ylphosphane can also be modified to improve its selectivity and activity in specific reactions. Furthermore, the use of Fluoro-methyl-morpholin-4-ylphosphane as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Overall, Fluoro-methyl-morpholin-4-ylphosphane has great potential for further research and development in the field of scientific research.
合成法
The synthesis of Fluoro-methyl-morpholin-4-ylphosphane involves the reaction of morpholine with methyl iodide and triethylamine, followed by the addition of phosphorus trichloride and potassium fluoride. The resulting product is then purified through column chromatography. The yield of Fluoro-methyl-morpholin-4-ylphosphane can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
特性
CAS番号 |
125911-50-4 |
|---|---|
製品名 |
Fluoro-methyl-morpholin-4-ylphosphane |
分子式 |
C5H11FNOP |
分子量 |
151.12 g/mol |
IUPAC名 |
fluoro-methyl-morpholin-4-ylphosphane |
InChI |
InChI=1S/C5H11FNOP/c1-9(6)7-2-4-8-5-3-7/h2-5H2,1H3 |
InChIキー |
VZQGCFHRDDUEPP-UHFFFAOYSA-N |
SMILES |
CP(N1CCOCC1)F |
正規SMILES |
CP(N1CCOCC1)F |
同義語 |
Phosphinous fluoride, methyl-4-morpholinyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)
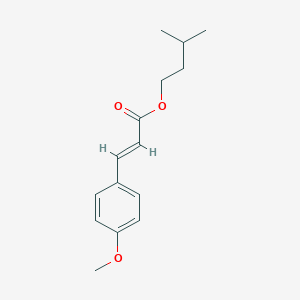
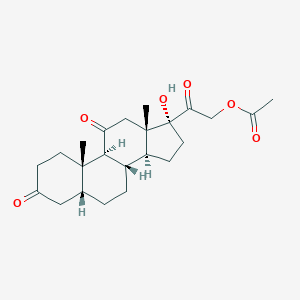
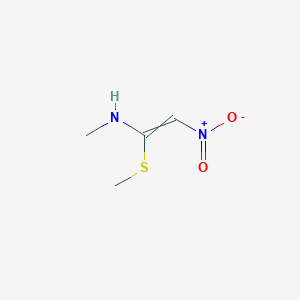
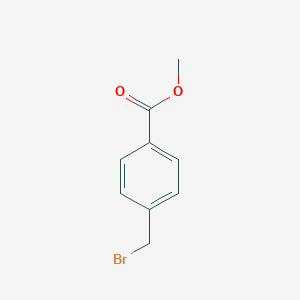
![{5-[(Methylamino)methyl]furan-2-yl}methanol](/img/structure/B135557.png)
